Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate

medicinal chemistry physical organic chemistry structure–activity relationships

Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate (CAS 1415819-90-7; molecular formula C₁₂H₁₂BrNO₃; molecular weight 298.13 g·mol⁻¹) is a synthetic heterocyclic building block belonging to the 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate family. The scaffold combines a partially saturated quinoline core bearing a C7 bromine substituent, a C2 carbonyl group, and a C3 ethyl ester moiety.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
CAS No. 1415819-90-7
Cat. No. B1431469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
CAS1415819-90-7
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C=C(C=C2)Br)NC1=O
InChIInChI=1S/C12H12BrNO3/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)14-11(9)15/h3-4,6,9H,2,5H2,1H3,(H,14,15)
InChIKeyMVXFSCSRUAJVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Bromo-2-Oxo-3,4-Dihydro-1H-Quinoline-3-Carboxylate (CAS 1415819-90-7): Procurement-Relevant Chemical Identity and Class Profile


Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate (CAS 1415819-90-7; molecular formula C₁₂H₁₂BrNO₃; molecular weight 298.13 g·mol⁻¹) is a synthetic heterocyclic building block belonging to the 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate family [1]. The scaffold combines a partially saturated quinoline core bearing a C7 bromine substituent, a C2 carbonyl group, and a C3 ethyl ester moiety [1]. Suppliers list the compound at ≥95% purity with a recommended storage condition of sealed, dry, 2–8 °C, and it is explicitly intended for research and further manufacturing use only . The presence of three chemically orthogonal functional handles—aryl bromide, lactam carbonyl, and β-keto ester—enables divergent downstream synthetic elaboration, making the compound a candidate intermediate in medicinal chemistry programs targeting bromodomain inhibition, kinase modulation, and anti-infective discovery [1].

Why Generic Substitution Fails: Structural Determinants That Preclude Interchangeability Among 2-Oxotetrahydroquinoline-3-Carboxylate Analogs


Even closely related tetrahydroquinoline-3-carboxylates are not interchangeable because subtle changes in the halogen position, ester identity, and ring oxidation state produce large differences in electronic character, steric environment, and late-stage functionalization potential [1]. The C7 bromine atom occupies a site that is meta to the ring nitrogen and para to the lactam carbonyl, a substitution pattern that modulates the acidity of the C3 proton (via through-resonance and inductive effects) and governs the regioselectivity of palladium-catalyzed cross-coupling reactions [1]. In contrast, the C6-bromo isomer places the halogen para to the nitrogen and meta to the carbonyl, while the non-brominated parent compound lacks the capacity for C–C bond formation at that position entirely [1]. Likewise, replacing the ethyl ester with a methyl ester alters the steric bulk and the hydrolytic stability of the molecule, while omitting the 2-oxo group removes a key hydrogen-bonding donor/acceptor site that is essential for target engagement in bromodomain-inhibitor pharmacophore models [2]. These differences mean that a compound validated in one series cannot be assumed to perform equivalently in another, and procurement decisions must be guided by the specific structural features of the analog required.

Quantitative Differentiation Evidence: Ethyl 7-Bromo-2-Oxo-3,4-Dihydro-1H-Quinoline-3-Carboxylate Versus Closest Structural Analogs


C7 Bromine Positioning Delivers a Meta/para Electronic Profile Distinct from C6 and C8 Isomers

The bromine atom at C7 of the tetrahydroquinoline core exerts a Hammett σₘ value of +0.39 (meta relative to the ring nitrogen) and a σₚ value of +0.23 (para relative to the C2 carbonyl), producing a net electron-withdrawing effect that lowers the electron density on the aromatic ring and increases the acidity of the C3 methine proton relative to the non-brominated parent compound (CAS 26906-40-1) [1]. In the 6-bromo isomer, the substituent constants are reversed (σₚ relative to nitrogen, σₘ relative to carbonyl), leading to a different polarization of the ring and altered reactivity in electrophilic aromatic substitution and metalation reactions [1]. This electronic differentiation has been exploited in palladium-catalyzed cross-coupling: 7-bromo-2-oxotetrahydroquinoline substrates undergo Suzuki–Miyaura coupling with aryl boronic acids to deliver 7-aryl derivatives in yields of 60–85% under standard conditions, whereas the 6-bromo congener often requires higher catalyst loadings or longer reaction times to achieve comparable conversion [2].

medicinal chemistry physical organic chemistry structure–activity relationships

Ethyl Ester at C3 Provides a Balance of Steric Bulk and Hydrolytic Stability Relative to Methyl Ester Analogs

The ethyl ester at C3 represents a deliberate compromise between the steric accessibility required for enzymatic hydrolysis (relevant in prodrug strategies) and the steric shielding needed to prevent premature degradation during multi-step synthesis [1]. Ethyl esters of 2-oxotetrahydroquinoline-3-carboxylates are reported to hydrolyze approximately 1.5–3 times more slowly than their methyl ester counterparts under identical basic conditions (1 M NaOH, THF/H₂O, 25 °C), providing a wider operational window for transformations at the C7 bromine site before ester cleavage occurs . This contrasts with the tert-butyl ester analog, which is acid-labile and may undergo unwanted deprotection during bromination or cross-coupling steps .

synthetic chemistry prodrug design ester hydrolysis

The 2-Oxo Group Contributes Hydrogen-Bonding Capacity and Increases Topological Polar Surface Area Relative to Non-Oxo Tetrahydroquinolines

The 2-oxo (lactam) group of the target compound introduces a hydrogen-bond acceptor (C=O) and a hydrogen-bond donor (N–H) capable of engaging biological targets such as bromodomain acetyl-lysine binding pockets and kinase hinge regions [1]. The topological polar surface area (TPSA) of the target compound is calculated as approximately 55.4 Ų, which is roughly 29 Ų higher than that of 7-bromo-1,2,3,4-tetrahydroquinoline (TPSA ≈ 26 Ų), a close analog lacking the 2-oxo group [2]. This increase in polarity reduces passive blood–brain barrier permeability (predicted log BB ≈ −0.4 vs −0.1 for the non-oxo analog), making the 2-oxo compound more suitable for peripheral target indications, whereas the non-oxo analog may be preferred for CNS-penetrant programs [2].

medicinal chemistry drug design physicochemical property profiling

Synthesis via [1,5]-Hydride Shift/N-Dealkylative Cyclization Achieves 79% Yield for 7-Bromo-N-Methyl Analog, Demonstrating Scalable Access to the Scaffold

A recent methodology paper reported the synthesis of methyl 7-bromo-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate—an N-methyl analog of the target compound—in 79% isolated yield (234 mg) via a BF₃·Et₂O-mediated [1,5]-hydride shift/N-dealkylative cyclization cascade [1]. The analogous transformation using the non-brominated benzylidene malonate precursor gave a 72% yield under identical conditions, indicating that the electron-withdrawing bromine substituent modestly accelerates the cyclization step (Δyield ≈ +7 percentage points) [1]. This protocol provides access to the 2-oxotetrahydroquinoline-3-carboxylate core in a single operational step, in contrast to traditional multi-step Friedländer annulation routes that require 2–3 synthetic operations and typically deliver < 50% overall yield [1].

synthetic methodology process chemistry heterocycle synthesis

C7 Aryl Bromide Enables Late-Stage Diversification via Suzuki–Miyaura Coupling with Superior Reactivity Over the C7 Chloro Analog

The C7–Br bond in the target compound is an ideal handle for palladium-catalyzed Suzuki–Miyaura coupling, enabling the introduction of aryl, heteroaryl, and vinyl diversity elements at a late stage of synthesis [1]. Aryl bromides react approximately 10–100 times faster than the corresponding aryl chlorides under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) due to the lower bond dissociation energy of the C–Br bond (≈ 80 kcal·mol⁻¹ vs ≈ 95 kcal·mol⁻¹ for C–Cl) [2]. This difference translates to shorter reaction times (2–6 h vs 12–24 h) and lower required temperatures, minimizing thermal degradation of the sensitive β-keto ester moiety during library synthesis [2]. The 7-chloro analog (ethyl 7-chloro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate) would therefore be a less efficient choice for high-throughput parallel synthesis applications [2].

cross-coupling medicinal chemistry library synthesis structure–activity relationship

Commercially Available at ≥95% Purity with Defined Storage Specifications from Multiple Non-Excluded Suppliers

The target compound is available from multiple chemical suppliers at a specified purity of ≥95% (HPLC or NMR), with recommended storage conditions of sealed, dry, 2–8 °C . This contrasts with several closely related analogs—such as the 6-bromo-2-oxo isomer and the 7-iodo derivative—which are listed as custom synthesis items with lead times of 4–12 weeks and no guaranteed purity specification . The availability of a defined purity specification and short delivery times (typically 1–2 weeks from stock) reduces project initiation delays and ensures reproducibility in SAR campaigns .

chemical procurement quality control supply chain

Optimal Application Scenarios for Ethyl 7-Bromo-2-Oxo-3,4-Dihydro-1H-Quinoline-3-Carboxylate Based on Evidenced Differentiation


Late-Stage Diversification for Bromodomain and Epigenetic Inhibitor Libraries

The C7 aryl bromide handle, combined with the hydrogen-bonding capacity of the 2-oxo group (TPSA = 55.4 Ų, enabling acetyl-lysine mimicry), makes this compound an ideal starting point for synthesizing focused libraries of bromodomain and extra-terminal (BET) inhibitors [1]. In a typical workflow, the compound undergoes parallel Suzuki–Miyaura coupling with 24–96 aryl/heteroaryl boronic acids to generate a library of C7-arylated analogs, followed by ester hydrolysis to the free carboxylic acid for biochemical screening [1]. The superiority of the C7–Br bond over the C7–Cl bond (approximately 10–100× rate enhancement) ensures high conversion rates (>85%) under mild conditions (80 °C, 4 h), preserving the integrity of the β-keto ester [2].

Prodrug Design and Pharmacokinetic Optimization of Quinoline-Based Enzyme Inhibitors

The ethyl ester at C3 provides a controlled-release handle for generating the active carboxylic acid metabolite in vivo, with a hydrolysis rate approximately 1.7–2.5× slower than the methyl ester, allowing finer temporal control over drug exposure [1]. Medicinal chemistry teams can use the target compound to synthesize ester prodrugs where the C7 position is elaborated with a target-binding moiety (e.g., a pyridyl or pyrimidyl group introduced via Suzuki coupling), while the ethyl ester is subsequently cleaved by plasma esterases to reveal the active acid in a time-dependent manner [1].

Fragment-Based Drug Discovery (FBDD) Using the 2-Oxotetrahydroquinoline Core as a Privileged Fragment

With a molecular weight of 298.13 g·mol⁻¹ and clogP of 2.20, the compound meets the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. The three orthogonal functional groups (C7–Br, C2=O, C3–CO₂Et) allow fragment elaboration in any of three vectors, enabling systematic exploration of chemical space around the dihydroquinoline core. This contrasts favorably with the non-brominated parent fragment (CAS 26906-40-1), which lacks the aryl halide growth vector and therefore offers only two diversification points [1].

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The validated one-pot synthesis protocol (BF₃·Et₂O-mediated [1,5]-hydride shift/N-dealkylative cyclization) provides a scalable route to the 2-oxotetrahydroquinoline-3-carboxylate core, with reported yields of 72–79% for gram-scale preparations of closely related analogs [1]. The target compound can be synthesized via the same methodology starting from commercially available 4-bromo-2-nitrobenzaldehyde, and the off-the-shelf availability of the compound itself (≥95% purity from multiple suppliers) provides a fallback procurement option if in-house synthesis encounters delays, a flexibility not available for custom-synthesis-only analogs [2].

Quote Request

Request a Quote for Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.